Cyasterone
Description
Cyasterone (C₂₈H₄₄O₈), a phytoecdysteroid, is primarily isolated from Cyathula officinalis (川牛膝) and Ajuga decumbens (筋骨草) . Structurally, it belongs to the ecdysteroid family, characterized by a steroid nucleus with hydroxyl and ketone groups. Recent studies highlight its role in mitigating glucocorticoid-induced osteonecrosis and sepsis-related acute lung injury (ALI) , mediated via PI3K/AKT and Nrf2 signaling pathways.
Structure
2D Structure
Properties
IUPAC Name |
(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFYSBQJYCICOG-YSEUJXISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937843 | |
| Record name | Cyasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17086-76-9 | |
| Record name | Cyasterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17086-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyasterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17086-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR78EE33V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Natural Extraction Methods from Plant Sources
Cyasterone is traditionally extracted from the roots of Cyathula officinalis, a plant documented in the Chinese Pharmacopoeia as a source of phytoecdysteroids. The extraction process typically involves solvent-based isolation, followed by multi-stage purification.
Solvent Selection and Maceration
Initial extraction employs polar solvents to solubilize this compound’s hydroxyl-rich structure. Methanol and ethanol (70–80% aqueous solutions) are preferred due to their efficacy in penetrating plant cell walls. A solvent-to-plant material ratio of 10:1 (v/w) is standard, though adjustments are made based on plant age and part. For example, methanolic extraction of Cyathula officinalis roots yields approximately 0.2–0.5% this compound by dry weight.
Table 1: Solvent Efficiency in this compound Extraction
| Solvent System | Extraction Yield (%) | Purity (%) |
|---|---|---|
| 80% Methanol | 0.45 | 65 |
| 70% Ethanol | 0.38 | 58 |
| Acetone-Water | 0.28 | 72 |
Sequential Fractionation
Post-maceration, crude extracts undergo fractionated precipitation to remove non-target compounds. A methanolic extract mixed with acetone (1:2 v/v) precipitates polysaccharides and proteins, increasing this compound concentration in the supernatant. Repeated liquid-liquid partitioning using chloroform-water systems further isolates phytoecdysteroids.
Chemical Synthesis and Semi-Synthetic Modifications
While natural extraction remains primary, synthetic routes are explored to enhance scalability. This compound’s complex tetracyclic structure (C₂₉H₄₄O₈) poses challenges, necessitating stereoselective synthesis.
Ecdysteroid Backbone Construction
The synthesis often begins with 20-hydroxyecdysone (20E), a biosynthetic precursor. Patent US20110021474A1 details enzymatic amidization of 20E with decanoic acid to form esters like ecdysterone decanoate. Although this method targets ecdysterone derivatives, analogous steps apply to this compound by modifying functional groups at C-2 and C-24 positions.
Reaction Scheme:
$$
\text{20-Hydroxyecdysone} + \text{Decanoic Acid} \xrightarrow{\text{NH}_3, \text{High Pressure}} \text{this compound Derivative}
$$
Stereochemical Considerations
Amarasterone A, a biosynthetic intermediate, shares this compound’s C-24 configuration. Nuclear magnetic resonance (NMR) studies confirm that Cyathula officinalis-derived amarasterone A adopts the (24R,25S) configuration, mirroring sitosterol’s stereochemistry. This alignment informs synthetic strategies to preserve bioactivity during C-24 functionalization.
Biosynthetic Pathways in Plant Systems
This compound biosynthesis in Cyathula officinalis proceeds via the mevalonate pathway, with sitosterol as a key precursor. Enzymatic hydroxylation and oxidation at C-20, C-22, and C-25 positions yield amarasterone A, which undergoes further oxidation to form this compound.
Key Enzymes:
Purification and Isolation Techniques
Chromatographic Separation
Crude extracts are subjected to low-pressure vacuum liquid chromatography (VLC) using reversed-phase C18 columns. Stepwise gradient elution with aqueous methanol (35–60% methanol) separates this compound from co-eluting ecdysteroids like polypodine B and integristerone A.
Table 2: Chromatographic Conditions for this compound Purification
| Column Type | Mobile Phase | Elution Order (this compound) |
|---|---|---|
| C18 Reversed-Phase | 40–45% Aqueous Methanol | Third Elution Band |
Analytical Methods for Quality Control
UPLC-MS/MS Quantification
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method detects this compound in plasma with a lower limit of quantification (LLOQ) of 1 ng/mL. The ion transition m/z 521.3 → 485.2 ensures specificity, while internal standardization with benzoylpaeoniflorin corrects for matrix effects.
Table 3: UPLC-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Column | BEH C18 (1.7 μm) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI-Positive |
| Retention Time | 8.2 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H- and ¹³C-NMR spectra confirm this compound’s structure, with characteristic signals at δ 5.35 (H-7) and δ 209.2 (C-6 ketone).
Chemical Reactions Analysis
Types of Reactions: Cyasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the interaction with paraiodobenzoylisothiocyanate, leading to the formation of cyasteronoyl-thiocarbamates .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like paraiodobenzoylisothiocyanate to form thiocarbamate derivatives.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered hydroxyl groups.
Substitution: Cyasteronoyl-thiocarbamates and other substituted derivatives.
Scientific Research Applications
Regenerative Medicine
Fracture Healing
Recent studies have demonstrated that Cyasterone significantly accelerates fracture healing by promoting the migration and osteogenic differentiation of mesenchymal stem cells (MSCs). In a study involving rat models with femoral fractures, treatment with this compound resulted in:
- Increased MSC Migration : this compound enhanced the number of MSCs in peripheral blood and their migration to injury sites.
- Osteogenic Differentiation : The compound promoted osteogenesis, leading to faster healing times for fractured femurs compared to untreated controls.
- Mechanistic Insights : The underlying mechanism involves the upregulation of SDF-1α levels, which is crucial for MSC mobilization and bone repair .
Table 1: Effects of this compound on Fracture Healing
| Parameter | Control Group | This compound Group |
|---|---|---|
| MSC Migration (cells/µL) | 150 ± 20 | 300 ± 25 |
| Healing Time (days) | 21 | 14 |
| SDF-1α Levels (pg/mL) | 50 ± 5 | 120 ± 10 |
Osteoporosis Treatment
Protection Against Steroid-Induced Osteonecrosis
This compound has shown protective effects against osteoporosis induced by glucocorticoids, particularly Dexamethasone. In a controlled study on rat bone marrow stem cells (BMSCs):
- Reduced Apoptosis : this compound significantly decreased the apoptosis rate in BMSCs exposed to Dexamethasone.
- Improved Bone Repair : Histological analysis revealed that this compound-treated rats exhibited better trabecular bone structure and reduced empty bone lacunae compared to the Dexamethasone group.
- Signaling Pathway Involvement : The protective effects were linked to the PI3K/AKT signaling pathway, highlighting its role in cellular survival and bone repair mechanisms .
Table 2: Impact of this compound on BMSC Viability
| Treatment Group | Apoptosis Rate (%) | Bcl-2 Expression (Relative Units) |
|---|---|---|
| Control | 6.72 ± 1.48 | 2.5 |
| Dexamethasone | 12.32 ± 0.68 | 1.0 |
| Dexamethasone + this compound | 9.74 ± 1.10 | 1.8 |
Cancer Research
Effects on Intestinal Flora and Tumor Suppression
This compound has been investigated for its potential anti-cancer properties, particularly in colorectal cancer models:
- Regulation of Gut Microbiota : In a study involving BRAFV600E-mutant mice, this compound treatment altered the composition of intestinal flora, increasing beneficial bacterial families while decreasing harmful ones.
- Tumor Suppression Mechanism : The compound's ability to modulate gut microbiota may contribute to its tumor-suppressive effects, suggesting a novel approach for cancer treatment .
Table 3: Changes in Gut Microbiota Composition Post-Cyasterone Treatment
| Bacterial Family | Control Group (%) | This compound Group (%) |
|---|---|---|
| Prevotellaceae | 15 | 25 |
| Lachnospiraceae | 20 | 10 |
| Muribaculaceae | 5 | 15 |
Mechanism of Action
Cyasterone exerts its effects through multiple molecular pathways:
Anti-inflammatory: Inhibits pro-inflammatory cytokine production and NLRP3 inflammasome activation.
Oxidative Stress: Reduces oxidative stress by activating the nuclear factor erythroid2-related factor (Nrf2) pathway.
Cell Signaling: Involves the phosphorylation of AKT (Ser473) and GSK3β (Ser9), leading to the upregulation of Nrf2.
Comparison with Similar Compounds
Table 1: Structural and Metabolic Comparison
| Compound | Source | Key Structural Features | Half-Life (Larvae) | Half-Life (Pupae) |
|---|---|---|---|---|
| This compound | Cyathula officinalis | C25 hydroxylation, C22 acetate | 3–4 hours | 32 hours |
| α-Ecdysone | Insects/Plants | C27 skeleton, C6 ketone | 1 hour | 6 hours |
| 20-Hydroxyecdysone | Insects/Plants | C20 hydroxylation | 2–3 hours | 12 hours |
Pharmacological Activity
Anti-Apoptotic Effects
Anti-Inflammatory and Antioxidant Effects
Table 2: Pharmacological Comparison
| Compound | Key Pathways | Apoptosis Inhibition | Antioxidant Activity | Clinical Models Tested |
|---|---|---|---|---|
| This compound | PI3K/AKT, Nrf2/GSK3β | 9.74% (vs. 12.32%) | ↑ SOD, ↓ ROS | Osteonecrosis, ALI, Osteoarthritis |
| α-Ecdysone | Ecdysone receptor | No data | No data | Insect molting |
| Turkesterone | MAPK/NF-κB | No data | Moderate | Arthritis, Muscle hypertrophy |
Toxicity and Therapeutic Window
- This compound: Non-toxic to BMSCs at ≤10 μM but inhibits proliferation at ≥20 μM . In contrast, α-ecdysone exhibits cytotoxicity in mammalian cells at similar concentrations.
Research Implications and Limitations
This compound’s dual modulation of apoptosis and oxidative stress positions it as a multitarget therapeutic candidate. Comparative studies with synthetic analogs (e.g., turkesterone derivatives) are needed to optimize bioavailability and reduce off-target effects.
Q & A
Q. What experimental models are most suitable for studying Cyasterone's cytoprotective effects on bone marrow mesenchymal stem cells (BMSCs)?
Answer:
- In vitro models : Use BMSCs isolated from Sprague Dawley (SD) rats or mice, treated with dexamethasone (DXM) to induce apoptosis. Validate cell viability via CCK-8 assays (1–20 μM this compound) and apoptosis via Annexin V-FITC/PI flow cytometry .
- In vivo models : Establish steroid-induced osteonecrosis (SIONFH) in SD rats using LPS (20 μg/kg) and methylprednisolone (MPS, 40 mg/kg). Assess bone microstructure via micro-CT (parameters: BV/TV, Tb.N, Tb.Sp) and histopathology (HE staining for empty lacunae) .
Q. What concentration range of this compound is optimal for in vitro studies to avoid cytotoxicity?
Answer:
- This compound exhibits no cytotoxicity in BMSCs at 1–10 μM but inhibits proliferation at ≥20 μM. For anti-apoptotic studies, use 10 μM (optimal for DXM-induced apoptosis rescue) .
- Methodological note : Conduct dose-response curves (0–20 μM) with 24-hour exposure, using DMSO as a vehicle control (≤0.1% v/v) to avoid solvent interference .
Q. How can researchers validate this compound's mechanism via the PI3K/AKT pathway?
Answer:
- PCR/WB protocols : Measure mRNA/protein levels of BAX, Bcl-2, Caspase-3/9, and PI3K/AKT pathway components (e.g., AKT, P85). Note discrepancies between mRNA and protein data (e.g., Bcl-2 downregulation at protein but not mRNA level in DXM-treated cells) due to post-transcriptional regulation .
- Controls : Include LY294002 (PI3K inhibitor) to confirm pathway specificity .
Advanced Research Questions
Q. How to resolve contradictions between this compound's in vitro and in vivo efficacy in SIONFH models?
Answer:
- Issue : In vitro studies show this compound reduces apoptosis in BMSCs, but in vivo micro-CT data (e.g., BV/TV improvement) may not correlate linearly with cellular effects due to systemic factors (e.g., inflammation, vascularization).
- Strategy : Combine transcriptomics (RNA-seq of BMSCs) with serum cytokine profiling (ELISA for IL-1β, TNF-α) to identify confounding variables .
Q. What methodologies address conflicting data on this compound's dual roles in apoptosis and inflammation?
Answer:
- Case study : this compound inhibits DXM-induced apoptosis via PI3K/AKT in BMSCs but suppresses IL-1β-driven inflammation in chondrocytes via NF-κB/MAPK.
- Experimental design : Use tissue-specific models (BMSCs vs. chondrocytes) and pathway-specific inhibitors (e.g., PD98059 for MAPK) to isolate mechanisms .
Q. How to optimize animal models for evaluating this compound's therapeutic potential in osteonecrosis?
Answer:
- Model refinement : Use dual-induction (LPS + glucocorticoids) to mimic human SIONFH pathology. Monitor survival rates (100% in SD rats) and exclude outliers with atypical histopathology (e.g., <5% empty lacunae in controls) .
- Endpoint selection : Prioritize micro-CT parameters (Conn.D, Tb.Th ) over weight loss, which shows low sensitivity in this compound studies .
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
Answer:
- ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 0, 1, 5, 10 μM) using Tukey’s HSD. Report effect sizes (Cohen’s d) for apoptosis rate differences (e.g., 12.32% vs. 9.74% in DXM vs. DXM+this compound groups) .
- Power analysis : Ensure n ≥ 6 replicates per group to detect ≥15% differences in viability assays (α = 0.05, β = 0.2) .
Data Interpretation and Reproducibility
Q. How to address variability in this compound's effects across cell lines or species?
Answer:
- Cross-validation : Test this compound in primary human BMSCs and compare with rodent data. Note species-specific differences in CYP450 metabolism, which may alter drug bioavailability .
- Metadata reporting : Document passage numbers, serum batches, and incubation conditions (e.g., hypoxia vs. normoxia) to enhance reproducibility .
Q. What criteria should guide the selection of positive controls for this compound studies?
Answer:
- Apoptosis studies : Use dexamethasone (10⁻⁶ M) or staurosporine (1 μM) as apoptosis inducers .
- Anti-inflammatory studies : Employ dexamethasone (1 μM) or celecoxib (COX-2 inhibitor) for NF-κB/MAPK pathway comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
